molecular formula C10H13ClMg B143960 2,4,6-Trimethylbenzylmagnesium chloride CAS No. 132856-34-9

2,4,6-Trimethylbenzylmagnesium chloride

Cat. No. B143960
M. Wt: 192.97 g/mol
InChI Key: WVZJMCHGJVSMGT-UHFFFAOYSA-M
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Description

2,4,6-Trimethylbenzylmagnesium chloride is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. While the provided papers do not directly discuss 2,4,6-trimethylbenzylmagnesium chloride, they do provide insights into related compounds and their properties. For instance, the synthesis and reactions of organolead compounds with trimethylsilyl groups are explored, which can offer indirect information about the synthesis and reactivity of similar organomagnesium compounds .

Synthesis Analysis

The synthesis of organomagnesium compounds typically involves the reaction of an organic halide with magnesium metal in a suitable solvent, such as diethyl ether or tetrahydrofuran. The paper on organolead compounds describes the preparation of tris[(trimethylsilyl)methyl]plumbylmagnesium chloride, which suggests a similar methodology could be applied to synthesize 2,4,6-trimethylbenzylmagnesium chloride by using a 2,4,6-trimethylbenzyl chloride precursor .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,4,6-trimethylbenzene sulphonyl chloride, has been characterized using IR and Raman spectral data. Quantum chemical calculations have been used to visualize the molecular electrostatic potential surface, which can provide insights into the electron distribution and reactive sites of the molecule. This information is crucial for understanding the reactivity of 2,4,6-trimethylbenzylmagnesium chloride, as the distribution of electron density can influence its behavior in chemical reactions .

Chemical Reactions Analysis

Organomagnesium compounds are known for their nucleophilic character, which allows them to participate in a variety of chemical reactions, such as addition to carbonyl compounds to form alcohols. The paper on the crystal structure of a related trimethylbenzene compound does not directly address chemical reactions, but the study of its solid-state self-assembly through hydrogen bonding can provide a foundation for understanding the intermolecular interactions that might influence the reactivity of 2,4,6-trimethylbenzylmagnesium chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of organomagnesium compounds are influenced by their molecular structure. The vibrational spectra and quantum chemical calculations of 2,4,6-trimethylbenzene sulphonyl chloride reveal details about its thermodynamic properties and reactivity. These properties, such as the temperature dependence of the rate constant and thermodynamic properties, can be indicative of the behavior of 2,4,6-trimethylbenzylmagnesium chloride under different conditions .

Scientific Research Applications

  • Synthesis and Molecular Structures :

    • Seyferth and Lambert (1975) reported the synthesis of α-bromocyclopropylmagnesium chloride compounds using isopropylmagnesium chloride in reactions with gem-dibromocyclopropanes, indicating the role of 2,4,6-Trimethylbenzylmagnesium chloride in generating complex organometallic compounds (Seyferth & Lambert, 1975).
  • Initiators in Polymerization :

    • Hatada et al. (1986) demonstrated the use of p- and m-Vinylbenzylmagnesium chlorides as initiators in polymerizations, highlighting the potential of similar compounds like 2,4,6-Trimethylbenzylmagnesium chloride in polymer chemistry (Hatada, Nakanishi, Ute, & Kitayama, 1986).
  • Vibrational Spectra and Molecular Analysis :

    • Balachandran and Parimala (2012) analyzed the vibrational spectra and molecular structure of mesityl chloride, a compound closely related to 2,4,6-Trimethylbenzylmagnesium chloride, revealing its potential in materials science and molecular analysis (Balachandran & Parimala, 2012).
  • Catalytic Activity in Coupling Reactions :

    • Wolf et al. (2006) investigated the use of Ni(II) complexes with ligands derived from 2,4,6-trimethylphenyl, showing the relevance of 2,4,6-Trimethylbenzylmagnesium chloride in facilitating important catalytic reactions in organic synthesis (Wolf, Labande, Daran, & Poli, 2006).
  • Anionic Polymerization :

    • Zhang and Ruckenstein (1999) conducted research on anionic polymerization of a bifunctional monomer, using vinylbenzyl chloride and allylmagnesium chloride. This indicates the role of 2,4,6-Trimethylbenzylmagnesium chloride in similar polymerization processes (Zhang & Ruckenstein, 1999).
  • Formation and Trapping of Diorganometallic Species :

    • Imamoto et al. (1995) discussed the cerium(III) chloride-promoted reactions of alkenyl Grignard reagents with 1,3-diphenyl-2-propanone, which could be relevant for understanding the reactivity of 2,4,6-Trimethylbenzylmagnesium chloride in complex organic syntheses (Imamoto, Hatajima, Ogata, & Nishiura, 1995).

properties

IUPAC Name

magnesium;2-methanidyl-1,3,5-trimethylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.ClH.Mg/c1-7-5-8(2)10(4)9(3)6-7;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZJMCHGJVSMGT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[CH2-])C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylbenzylmagnesium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AE TREVILLYAN - 1962 - search.proquest.com
62-3491 TREVILEYAN, Alvin E arl, 1936- CHEMISTRY OF BENZYLIC C ARB ANIONS. Purdue U niversity, Ph.D ., 1962 C hem istry, organic Page 1 62-3491 TREVILEYAN, Alvin E arl, …
Number of citations: 2 search.proquest.com
RC Fuson, JJ Denton, CE Best - The Journal of Organic Chemistry, 1943 - ACS Publications
Ozone cleaved the hindered stilbenes to produce the corresponding acids. From mesitylphenylethyleneand dimesitylethylene small amounts of mesitol were also obtained. This …
Number of citations: 14 pubs.acs.org
C Wu, ER Decker, N Blok, H Bui, Q Chen… - Journal of medicinal …, 1999 - ACS Publications
We have previously disclosed the discovery of 2,4-disubstituted anilinothiophenesulfonamides with potent ET A -selective endothelin receptor antagonism and the subsequent …
Number of citations: 35 pubs.acs.org
HJ Reich, SL Peake - Journal of the American Chemical Society, 1978 - ACS Publications
Alkyl iodides are inert to a number of oxidizing agents such as ozone, periodate, and hydrogen peroxide which serve to convert sulfides and selenides to their oxides. However, …
Number of citations: 87 pubs.acs.org
DI HOKE - 1958 - search.proquest.com
* ECJ_ 22 23 24 *#**** < 2<* tz- * 26 41 51 Bibliography............................................ 52 iv PART II. ACID CATALYZED CLEAVAGE OF SOME META SUBSTITUTED ARYLTRI-…
Number of citations: 2 search.proquest.com
TC Klebach, R Lourens… - Journal of the American …, 1978 - ACS Publications
Figure 3. Emission spectra of TMD dissociated by the laser:· coincident with the laser; O 140 ms after thelaser pulse. The left-hand curve is acetone fluorescence; the right-hand curve is …
Number of citations: 256 pubs.acs.org

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